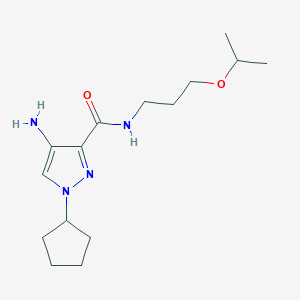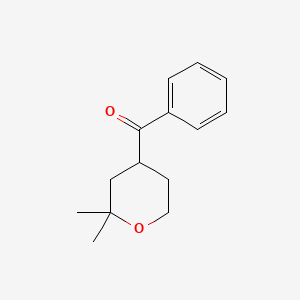![molecular formula C12H19FN4O2 B2816945 tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate CAS No. 1690948-31-2](/img/structure/B2816945.png)
tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group and a fluoropyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyrimidine and tert-butyl carbamate.
Formation of Intermediate: The 6-fluoropyrimidine is first reacted with a suitable amine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with tert-butyl carbamate under specific reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing automated reactors and continuous flow systems to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antiviral research.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{3-[(2-chloropyrimidin-4-yl)amino]propyl}carbamate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
tert-butyl N-{3-[(6-chloropyrimidin-4-yl)amino]propyl}carbamate: Similar to the above, but with a chlorine atom at a different position, leading to different chemical properties.
tert-butyl N-{3-[(4-pyrimidinyl)amino]propyl}carbamate: Lacks the halogen substitution, which can significantly alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its stability, reactivity, and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
tert-butyl N-[3-[(6-fluoropyrimidin-4-yl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O2/c1-12(2,3)19-11(18)15-6-4-5-14-10-7-9(13)16-8-17-10/h7-8H,4-6H2,1-3H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORKDHARFWEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC(=NC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)
![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)


![N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2816874.png)
![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)


![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)
![2,7-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B2816885.png)
